3-Amino-4-(butylamino)benzoic acid
Overview
Description
3-Amino-4-(butylamino)benzoic acid: is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of an amino group at the third position and a butylamino group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(butylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as microwave irradiation to reduce reaction times and improve yields . The use of continuous flow reactors and other modern equipment can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(butylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino and butylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
3-Amino-4-(butylamino)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-(butylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Butylamino)benzoic acid: This compound is structurally similar but lacks the amino group at the third position.
4-Aminobenzoic acid: This compound has an amino group at the fourth position but does not have the butylamino group.
Benzonatate: A related compound used as an antitussive agent, which is hydrolyzed to 4-(butylamino)benzoic acid in the body.
Uniqueness
3-Amino-4-(butylamino)benzoic acid is unique due to the presence of both the amino and butylamino groups on the benzoic acid ring. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .
Properties
IUPAC Name |
3-amino-4-(butylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-6-13-10-5-4-8(11(14)15)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFVEIGEGOLPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468409 | |
Record name | 3-amino-4-butylamino-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120337-90-8 | |
Record name | 3-amino-4-butylamino-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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